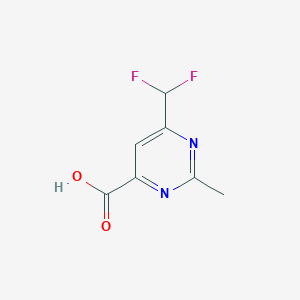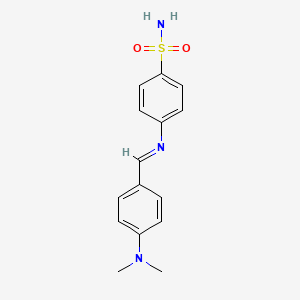![molecular formula C14H20N4O B6416824 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine CAS No. 2188635-64-3](/img/structure/B6416824.png)
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further modified with a 2,2-dimethylcyclopropanecarbonyl group
作用機序
Target of Action
A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter crucial for learning and memory .
Mode of Action
The related compound mentioned above inhibits ache and buche, preventing the breakdown of acetylcholine and enhancing cognitive functions . The compound was found to be a mixed-type inhibitor, indicating it can bind to both the active site and an allosteric site on the enzyme .
Biochemical Pathways
By inhibiting ache and buche, the compound would affect the cholinergic system, which plays a significant role in memory and learning .
Result of Action
By inhibiting ache and buche, the compound could potentially increase acetylcholine levels, enhancing cognitive functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the piperazine intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the 2,2-dimethylcyclopropanecarbonyl group: This step involves the reaction of the piperazine intermediate with 2,2-dimethylcyclopropanecarbonyl chloride under basic conditions to form the desired piperazine derivative.
Coupling with pyrimidine: The final step involves coupling the modified piperazine with a pyrimidine derivative under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.
科学的研究の応用
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored for its pharmacokinetic and pharmacodynamic properties to assess its suitability for therapeutic use.
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine: This compound is similar in structure but has a phenyl group instead of the 2,2-dimethylcyclopropanecarbonyl group.
2-(4-methylpiperazin-1-yl)pyrimidine: This compound features a methyl group on the piperazine ring instead of the cyclopropane derivative.
Uniqueness
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 2,2-dimethylcyclopropanecarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and interactions with molecular targets, making it a valuable compound for specific research applications.
特性
IUPAC Name |
(2,2-dimethylcyclopropyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-14(2)10-11(14)12(19)17-6-8-18(9-7-17)13-15-4-3-5-16-13/h3-5,11H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEWRXDQVCECAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B6416760.png)
![ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6416773.png)




![1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6416816.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6416821.png)

![(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6416826.png)
![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B6416832.png)

